N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
Description
N-(2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a synthetic small-molecule compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety. The structure includes an ethylamino linker and a terminal 4-phenylbutanamide group. Its structural complexity necessitates advanced crystallographic techniques for characterization, as exemplified by the widespread use of SHELX-family software in small-molecule refinement .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-16-13-17(2)27(26-16)20-14-19(24-15-25-20)22-11-12-23-21(28)10-6-9-18-7-4-3-5-8-18/h3-5,7-8,13-15H,6,9-12H2,1-2H3,(H,23,28)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCODAQFRGMLBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)CCCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores. The pyrazole core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters. The pyrimidine core can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, β-ketoester, and urea.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Phenolic derivatives such as 4-phenylbutanoic acid.
Reduction: Pyrimidinylamine derivatives.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting diseases such as cancer and infectious diseases.
Material Science: The compound's structural features make it suitable for the development of advanced materials with specific properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Example 1: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Substituted with a benzenesulfonamide group, which may improve solubility compared to the phenylbutanamide group in the target compound. Fluorine atoms at strategic positions likely influence binding affinity and metabolic stability.
- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods in , highlighting the role of palladium catalysts in constructing complex heterocycles .
Example 2: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Differences :
- Features an isopropylbenzamide substituent instead of phenylbutanamide, altering steric and electronic properties.
- Additional fluorine substitution on the benzamide ring may enhance bioavailability and target selectivity.
- Data : Melting point (175–178°C) and mass (589.1 [M+1]) suggest higher molecular weight and crystallinity compared to the target compound .
Analogues with Pyrimidin-1(2H)-yl Butanamide Moieties
Example 3: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide
- Key Differences: Contains a tetrahydropyrimidinone ring instead of a pyrimidine-pyrazole hybrid, reducing aromaticity. Stereochemical complexity (R/S configurations) and a diphenylhexane backbone suggest tailored interactions with chiral biological targets.
- Relevance: Such compounds are often optimized for protease or peptidase inhibition, as noted in pharmacopeial reports .
Data Tables
Table 1: Comparative Structural and Physicochemical Properties
Research Findings and Implications
- Target Compound : The absence of electron-withdrawing groups (e.g., fluorine) may limit its metabolic stability compared to fluorinated analogs in .
- Activity Trends : Pyrimidine-pyrazole hybrids often exhibit kinase inhibitory activity, but the phenylbutanamide group’s bulkiness could reduce cell permeability relative to sulfonamide or benzamide derivatives .
- Synthetic Challenges: The ethylamino linker in the target compound may require protection/deprotection strategies during synthesis, unlike the more straightforward coupling routes for chromen-containing analogs.
Notes on Evidence Limitations
- No direct pharmacological or crystallographic data for the target compound were found in the provided evidence.
- Structural comparisons are inferred from analogs in patent and pharmacopeial documents ().
- Further empirical studies (e.g., X-ray crystallography using SHELXL , binding assays) are required to validate hypotheses about target engagement and bioactivity.
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 325.44 g/mol. The structural features suggest potential interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
Research indicates that compounds containing the pyrazole and pyrimidine structures often exhibit diverse biological activities, including:
- Enzyme Inhibition : Studies have shown that related compounds can inhibit various enzymes such as alkaline phosphatases and ecto-nucleotidases, which are crucial in nucleotide metabolism .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that it can inhibit biofilm formation in Staphylococcus aureus strains, suggesting a role in treating bacterial infections . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with quorum sensing pathways.
Research Findings and Case Studies
A comprehensive study conducted on similar compounds revealed that derivatives based on the pyrazole-pyrimidine framework showed promising results in binding to nucleotide-related protein targets. These findings suggest that modifications to the chemical structure can enhance biological activity and specificity towards certain targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
